2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid

Description

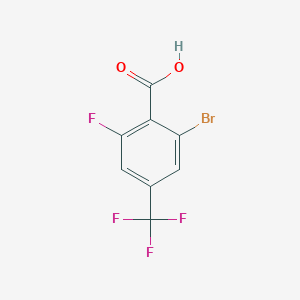

2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid is a halogenated benzoic acid derivative with a molecular formula of C₈H₃BrF₄O₂ . Its structure features a bromine atom at position 2, a fluorine atom at position 6, and a trifluoromethyl (-CF₃) group at position 4 on the benzene ring. Key identifiers include:

Properties

IUPAC Name |

2-bromo-6-fluoro-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF4O2/c9-4-1-3(8(11,12)13)2-5(10)6(4)7(14)15/h1-2H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRARIOBAKONHEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)O)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1800423-60-2 | |

| Record name | 2-bromo-6-fluoro-4-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method is the bromination of 6-fluoro-4-(trifluoromethyl)benzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent, such as acetic acid or dichloromethane, at a specific temperature to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common due to the stability of the trifluoromethyl group.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents (e.g., DMF) at elevated temperatures.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like K2CO3, under inert atmosphere conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while coupling with a boronic acid would produce a biaryl compound .

Scientific Research Applications

Scientific Research Applications

2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid is used in various scientific disciplines:

- Chemistry: It serves as a building block in synthesizing complex organic molecules.

- Biology: It is investigated for its potential biological activity and as a precursor in synthesizing bioactive compounds.

- Medicine: It is explored for potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

- Industry: It is utilized in developing advanced materials, including polymers and coatings with unique properties.

Chemical Reactions and Synthesis

The compound undergoes several chemical reactions, making it a valuable intermediate in synthesizing various compounds:

- Esterification: It can be used to form esters, which are essential in synthesizing pharmaceuticals, agrochemicals, and other fine chemicals.

- Oxidation: The compound can be oxidized to form different functional groups, depending on the oxidizing agent used.

- Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

- Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

This compound and its derivatives have potential biological activities:

- Antimicrobial Properties: Compounds with similar structures have shown antibacterial activity against gram-positive and gram-negative bacteria.

- Anticancer Activity: It may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Enzyme Inhibition: The compound may inhibit specific enzymes through non-covalent interactions, affecting metabolic pathways.

- Receptor Modulation: It may act on receptors, altering signaling pathways and physiological responses.

Data Table: Biological Activities of Related Compounds

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A (Similar halogenated structure) | 0.20 | MRSA |

| Compound B (Similar halogenated structure) | 0.78 | Salmonella enterica |

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and metabolic stability, leading to more potent and longer-lasting effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of 2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic Acid and Analogs

Key Observations :

Substituent Position and Acidity :

- The trifluoromethyl group at position 4 in the main compound exerts a stronger electron-withdrawing effect than -CF₂H or halogens at other positions, significantly lowering the pKa (increasing acidity) compared to analogs like 3-Bromo-4-(difluoromethyl)benzoic acid .

- The additional fluorine at position 6 further enhances acidity relative to 2-Bromo-6-(trifluoromethyl)benzoic acid, which lacks this substituent .

Synthetic Accessibility :

- Analogs such as 4-Bromo-2-(trifluoromethyl)benzoic acid may be synthesized via nucleophilic substitution or amidation reactions, as demonstrated in studies using cesium carbonate and acetone under reflux . The main compound’s synthesis likely follows similar pathways but requires precise fluorination at position 5.

Bromine at position 2 (ortho to the carboxylic acid) may influence regioselectivity in further substitutions compared to analogs with bromine at position 3 or 4 .

Applications: The fluorine atom in the main compound improves metabolic stability and bioavailability compared to non-fluorinated analogs, making it more suitable for pharmaceutical applications . Compounds with -CF₃ groups (e.g., 2-Bromo-6-(trifluoromethyl)benzoic acid) are widely used in agrochemicals due to their resistance to degradation .

Research Findings and Methodologies

- Computational Studies: Density Functional Theory (DFT) analyses of analogs like 2-Amino-5-bromobenzoic acid reveal that electron-withdrawing groups stabilize tautomeric forms, which may influence the main compound’s reactivity in drug design .

Biological Activity

2-Bromo-6-fluoro-4-(trifluoromethyl)benzoic acid is a fluorinated benzoic acid derivative that has garnered attention for its potential biological activities. This compound's unique structural features, including the presence of bromine and trifluoromethyl groups, suggest it may interact with various biological targets, leading to diverse pharmacological effects.

- Chemical Formula : C8H4BrF3O2

- CAS Number : 1800423-60-2

- Molecular Weight : 167.02 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific molecular targets. The following sections summarize key findings related to its biological effects.

Inhibitory Effects on Enzymes

Recent studies have highlighted the compound's potential as an inhibitor of certain enzymes involved in inflammatory processes. For instance, it has been shown to inhibit Dipeptidyl Peptidase IV (DPP-4), an enzyme linked to glucose metabolism and inflammation. The structure-activity relationship (SAR) studies suggest that the introduction of halogen substituents significantly enhances inhibitory potency against DPP-4, with IC50 values indicating effective inhibition at low concentrations .

Antifibrotic Activity

The compound has also been evaluated for its antifibrotic properties. In vivo studies demonstrated that it could reduce connective tissue growth factor gene expression in mouse models of dermal fibrosis. This suggests that this compound may be beneficial in treating fibrotic diseases, potentially offering a new therapeutic avenue for conditions characterized by excessive scarring and tissue remodeling .

Cytotoxicity Assessment

Despite its potent biological activities, cytotoxicity assessments revealed that this compound exhibits low toxicity levels. In vitro studies showed no significant impact on cell viability at concentrations up to 100 µM, indicating a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The SAR analysis has been crucial in understanding how modifications to the chemical structure influence biological activity. The presence of trifluoromethyl and bromine groups has been associated with enhanced binding affinity to target proteins, which may explain the observed potency against DPP-4 and other enzymes. The following table summarizes the impact of various substituents on biological activity:

| Substituent | Biological Activity (IC50) | Notes |

|---|---|---|

| No halogen | >100 µM | Minimal activity |

| Bromine | 30 nM | Significant increase in potency |

| Fluorine | 15 nM | Enhanced binding affinity |

| Trifluoromethyl | 10 nM | Critical for enzyme inhibition |

Case Studies

- DPP-4 Inhibition : A study conducted on diabetic models demonstrated that administration of this compound led to a significant reduction in blood glucose levels, correlating with its DPP-4 inhibitory action. This suggests potential applications in managing type 2 diabetes mellitus.

- Fibrosis Models : In a murine model of bleomycin-induced dermal fibrosis, treatment with the compound resulted in a marked decrease in collagen deposition and fibrotic markers, indicating its therapeutic potential in fibrotic diseases.

Q & A

Basic: What are the common synthetic routes for preparing 2-bromo-6-fluoro-4-(trifluoromethyl)benzoic acid, and what key intermediates are involved?

Methodological Answer:

A typical synthesis involves sequential halogenation and functional group transformations. For example:

Halogenation: Start with a fluorinated benzoic acid derivative. Introduce bromine via electrophilic substitution, ensuring regioselectivity by leveraging directing effects of existing substituents (e.g., fluorine’s meta-directing influence).

Trifluoromethylation: Use copper-mediated cross-coupling (e.g., Ullmann reaction) or radical-based methods to introduce the trifluoromethyl group.

Carboxylation: If starting from a non-acidic precursor, employ carboxylation via Kolbe-Schmitt or Grignard reactions.

Key intermediates include bromo-fluorobenzotrifluorides and boronic acid derivatives (e.g., Suzuki coupling precursors) .

Advanced: How can regioselectivity challenges in bromination be addressed, given competing directing effects of fluorine and trifluoromethyl groups?

Methodological Answer:

The trifluoromethyl (-CF₃) group is a strong meta-director, while fluorine (-F) directs meta/para. To achieve regioselective bromination at the 2-position:

Computational Modeling: Use DFT calculations to predict reactive sites based on electron density maps.

Protecting Groups: Temporarily block competing positions (e.g., esterify the carboxylic acid to reduce its directing influence).

Catalytic Control: Employ transition-metal catalysts (e.g., Pd or Cu) to favor specific pathways.

Contradictions in observed regioselectivity between computational predictions and experimental results often arise from steric hindrance or solvent effects .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

NMR (¹H/¹³C/¹⁹F):

- ¹⁹F NMR identifies CF₃ and F environments (δ ~ -60 to -70 ppm for CF₃).

- Splitting patterns in ¹H NMR reveal coupling between fluorine and adjacent protons.

Mass Spectrometry (EI/ESI): Confirm molecular weight (MW = 283.02 g/mol) and fragmentation patterns (e.g., loss of COOH or Br).

IR Spectroscopy: Detect carboxylic acid O-H stretches (~2500-3000 cm⁻¹) and C=O (~1700 cm⁻¹).

Cross-reference data with NIST Chemistry WebBook entries for validation .

Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural confirmation?

Methodological Answer:

Crystallography: Use single-crystal X-ray diffraction (SC-XRD) to resolve ambiguities. SHELX software (SHELXL/SHELXS) refines electron density maps to confirm bond lengths/angles .

Dynamic NMR: For flexible substituents (e.g., rotatable CF₃), variable-temperature NMR identifies conformational averaging.

Computational Validation: Compare experimental NMR shifts with DFT-predicted values (GIAO method).

Discrepancies often arise from crystal packing effects (X-ray) vs. solution-state dynamics (NMR) .

Basic: What crystallographic strategies are recommended for resolving its solid-state structure?

Methodological Answer:

Crystal Growth: Use slow evaporation (e.g., acetone/water) to obtain high-quality crystals.

Data Collection: Employ synchrotron radiation for high-resolution data if heavy atoms (Br) cause absorption.

Refinement: In SHELXL, apply anisotropic displacement parameters for Br and F atoms. Use the SQUEEZE tool to model disordered solvent .

Advanced: How can electron density maps clarify ambiguous positions of fluorine atoms in X-ray structures?

Methodological Answer:

High-Resolution Data: Collect data to <0.8 Å resolution to resolve F positions.

Hirshfeld Atom Refinement (HAR): Improves modeling of hydrogen and fluorine atoms in the presence of heavy atoms like Br.

Multipole Refinement: Accounts for anisotropic electron distribution around F atoms.

Contradictions between expected and observed F positions may indicate static disorder, requiring twinning analysis .

Basic: What biological screening assays are suitable for evaluating its potential as a drug intermediate?

Methodological Answer:

Enzyme Inhibition: Test against kinases or carboxylases using fluorogenic substrates.

Cellular Uptake: Use LC-MS to quantify intracellular concentrations in cell lines (e.g., HEK293).

Metabolic Stability: Incubate with liver microsomes and monitor degradation via HPLC.

The CF₃ group enhances metabolic resistance, while Br may improve target binding .

Advanced: How can pKa modulation via substituent effects optimize pharmacokinetics?

Methodological Answer:

Acidity Studies: Measure pKa via potentiometric titration or NMR pH titration. The CF₃ group lowers pKa (~2.5-3.5) versus unsubstituted benzoic acid (pKa ~4.2).

SAR Analysis: Compare analogs (e.g., 4-Bromo-2-fluoro vs. 5-Bromo-3-fluoro) to correlate substituent position with solubility and membrane permeability.

Prodrug Design: Esterify the carboxylic acid to improve bioavailability, with enzymatic cleavage in vivo .

Basic: What storage conditions are critical for maintaining its stability?

Methodological Answer:

Temperature: Store at -20°C in airtight containers to prevent hydrolysis of Br or CF₃ groups.

Light Sensitivity: Protect from UV light (amber glass vials) to avoid radical degradation.

Humidity Control: Use desiccants (silica gel) to prevent carboxylic acid dimerization .

Advanced: How can contradictory yields in scale-up synthesis be systematically investigated?

Methodological Answer:

DoE (Design of Experiments): Vary parameters (temperature, catalyst loading) to identify critical factors.

Reaction Monitoring: Use in situ IR or Raman spectroscopy to detect intermediates.

Impurity Profiling: Compare LC-MS of small- vs. large-scale batches. Low yields often stem from bromine disproportionation or CF₃ group instability under prolonged heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.